molecular formula C13H14N2O B13894472 6-(2,4-Dimethylphenoxy)pyridin-3-amine

6-(2,4-Dimethylphenoxy)pyridin-3-amine

Cat. No.: B13894472
M. Wt: 214.26 g/mol
InChI Key: CFQWTDXFYBEQJA-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenoxy)pyridin-3-amine is an aminopyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. The aminopyridine scaffold is a privileged structure in drug design, known for its profound effect on pharmacological activity and its presence in numerous broad-spectrum therapeutic agents . Compounds featuring this core structure have been investigated for a wide range of biological activities, including serving as potent antagonists for targets such as the TRPV4 ion channel, which is a potential therapeutic avenue for the treatment of pain . Furthermore, the specific substitution pattern of the phenoxy moiety in this compound suggests potential for targeted interaction with biological systems. The molecular structure, which incorporates a 2,4-dimethylphenoxy group linked to a 6-aminopyridin-3-yl ring, offers a versatile template for further chemical exploration and derivatization. Researchers can utilize this compound as a key synthetic intermediate or a precursor for the development of more complex molecules. Its structure is conducive to acting as a ligand in metal-catalyzed reactions or for forming stable complexes with transition metals, which can enhance biological activity or serve specific catalytic functions . In research settings, this amine is strictly for laboratory use. It is not intended for human or veterinary diagnostic, therapeutic, or any personal applications.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2,4-dimethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(14)8-15-13/h3-8H,14H2,1-2H3

InChI Key

CFQWTDXFYBEQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-(2,4-Dimethylphenoxy)pyridin-3-amine

General Synthetic Strategy

The synthesis of This compound generally follows a multi-step approach involving:

  • Introduction of the 2,4-dimethylphenoxy group onto a pyridine ring, typically via nucleophilic aromatic substitution (SNAr) or coupling reactions.
  • Reduction or introduction of the amino group at the 3-position of the pyridine ring.
  • Use of commercially available starting materials such as substituted chloropyridines and methyl-substituted phenols.

Key Literature Synthesis Route

A representative synthesis described in the literature involves the following steps:

Step 1: Preparation of 6-Chloro-3-nitropyridine Intermediate
  • Starting from 2,6-dichloro-3-nitropyridine , selective substitution of one chloro substituent is performed.
  • This intermediate is crucial for further functionalization at the 6-position.
Step 2: Coupling with 2,4-Dimethylphenol
  • The 2,4-dimethylphenol is reacted with the 6-chloro-3-nitropyridine derivative under basic conditions.
  • Typical conditions involve potassium carbonate as a base and polar aprotic solvents like dimethylformamide (DMF).
  • Microwave irradiation can be employed to accelerate the reaction.
  • This step forms the 6-(2,4-dimethylphenoxy)-3-nitropyridine intermediate.
Step 3: Reduction of Nitro Group to Amine
  • The nitro group at the 3-position is reduced to an amino group.
  • Common reducing agents include sodium hydrosulfite (sodium dithionite) or catalytic hydrogenation using nickel(II) chloride hydrate and sodium borohydride.
  • This yields the target compound This compound .

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of 6-chloro-3-nitropyridine intermediate Heating 2,6-dichloro-3-nitropyridine with suitable amine or nucleophile Not always isolated Intermediate for coupling
2 Coupling with 2,4-dimethylphenol 2,4-dimethylphenol, K2CO3, DMF, microwave irradiation, 140 °C, 1-4 h ~70-80% Microwave accelerates reaction, solvent choice critical
3 Reduction of nitro to amine Sodium hydrosulfite or NiCl2·6H2O + NaBH4, aqueous or alcoholic medium 65-85% Mild conditions preserve other functionalities

Note: Yields are approximate and depend on scale and exact conditions.

Alternative Synthetic Approaches

Recent advances in multicomponent reactions (MCRs) and microwave-assisted synthesis have enabled more efficient routes to functionalized pyridines, including amino-substituted derivatives.

  • Multicomponent Synthesis Using Hexamethyldisilazane (HMDS):
    This method involves reacting aromatic ketones, aldehydes, and HMDS as a nitrogen source under microwave irradiation with Lewis acid catalysts such as BF3·OEt2 or TMSOTf.
    Although primarily reported for triaryl-substituted pyridines and pyrimidines, this approach offers a versatile platform for constructing functionalized pyridines with amino substituents.
    Reaction optimization shows yields ranging from 58% to over 90% depending on substrates and conditions.

  • Sonogashira Coupling and Subsequent Functional Group Transformations:
    In some synthetic schemes, Sonogashira coupling is used to introduce alkyne substituents that can be further modified to yield amino-functionalized pyridines.

Summary of Reaction Optimization Data

The following table summarizes catalyst and solvent effects in the synthesis of nitrogen-containing pyridines, which can be adapted for the preparation of this compound analogs:

Entry Catalyst/Lewis Acid Solvent Yield of Amino-Pyridine (%) Notes
1 TMSOTf Toluene Up to 92% High selectivity for pyridine formation
2 BF3·OEt2 Toluene 58-68% Selective for pyrimidine formation; can be tuned
3 In(OTf)3 Toluene ~80% Good catalytic activity
4 Fe(OTf)3 Toluene ~80% Moderate yields
5 AlCl3 Toluene Up to 91% Effective Lewis acid catalyst
6 Brønsted acids (TfOH) Toluene 82% Promotes reaction but less selective

Reaction conditions typically involve microwave irradiation at 150 °C for 0.5–2 hours.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2,4-Dimethylphenoxy)pyridin-3-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key Comparison Points :

  • Electron-Donating vs. Electron-Withdrawing Groups: 6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine (C₁₃H₁₄N₂O₂): Replacing a methyl group with methoxy introduces moderate electron-donating and hydrogen-bonding capabilities. This modification may alter solubility and receptor interactions compared to the target compound . This compound is associated with pesticidal applications, as inferred from its HS code classification .

Table 1: Substituent Effects on Phenyl Ring

Compound Substituents Molecular Formula Key Properties/Applications
6-(2,4-Dimethylphenoxy)pyridin-3-amine 2,4-dimethyl C₁₃H₁₄N₂O High lipophilicity, potential stability
6-(2-Methoxy-4-methylphenoxy)pyridin-3-amine 2-methoxy,4-methyl C₁₃H₁₄N₂O₂ Enhanced hydrogen-bonding capacity
6-(2,4-Dichlorophenoxy)pyridin-3-amine 2,4-dichloro C₁₁H₈Cl₂N₂O Pesticidal/antimicrobial potential

Bulky Substituents and Pharmacological Activity

6-(4-tert-Butylphenoxy)pyridin-3-amine (C₁₅H₁₈N₂O):

  • The tert-butyl group increases steric bulk and lipophilicity, improving membrane permeability. This compound is explicitly noted as an antineoplastic agent and a Notch signaling pathway inhibitor, highlighting its therapeutic relevance in oncology .

Comparison :

  • The tert-butyl analog exhibits a molecular weight of 250.3 g/mol, significantly higher than the target compound (214.3 g/mol), which may impact pharmacokinetics (e.g., absorption and distribution).

Heterocyclic and Functional Group Modifications

6-((1-Methyl-1H-pyrazol-4-yl)methoxy)pyridin-3-amine :

  • Such modifications are common in drug design to optimize metabolic stability .

6-(Trifluoromethoxy)pyridin-3-amine (C₆H₅F₃N₂O):

  • The trifluoromethoxy group combines electronegativity and lipophilicity, often improving bioavailability and resistance to oxidative metabolism. This substituent is prevalent in agrochemicals and pharmaceuticals .

Table 2: Functional Group Variations

Compound Functional Group Molecular Formula Key Properties/Applications
This compound Phenoxy + methyl C₁₃H₁₄N₂O Balanced lipophilicity and stability
6-(Trifluoromethoxy)pyridin-3-amine Trifluoromethoxy C₆H₅F₃N₂O High metabolic stability
6-((1-Methyl-1H-pyrazol-4-yl)methoxy)pyridin-3-amine Pyrazole-methoxy C₁₀H₁₂N₄O Enhanced target interaction potential

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